molecular formula C19H26F3NO3 B3810824 Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate

Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate

Cat. No.: B3810824
M. Wt: 373.4 g/mol
InChI Key: QCCPCTJLCIJKEA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The ethyl ester group can be introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Trifluoromethylated Thieno[3,4-b]thiophene-2-ethyl Carboxylate: This compound also contains a trifluoromethyl group and an ethyl ester, but has a different core structure.

    Trifluoromethyl Ketones: These compounds contain a trifluoromethyl group attached to a ketone, and are valuable synthetic targets in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3NO3/c1-3-26-17(24)18(10-12-25-2)9-6-11-23(14-18)13-15-7-4-5-8-16(15)19(20,21)22/h4-5,7-8H,3,6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCPCTJLCIJKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=CC=C2C(F)(F)F)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-methoxyethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate
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